N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a dimethylsulfamoyl group, and a tricyclic core. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves several steps, typically starting with the chlorination of a phenyl ring followed by the introduction of a dimethylsulfamoyl group. The tricyclic core is then constructed through a series of cyclization reactions. Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The formation of the tricyclic core involves cyclization reactions, often catalyzed by acids or bases.
Scientific Research Applications
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, such as the chlorinated phenyl ring and the dimethylsulfamoyl group .
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide stands out due to its unique tricyclic core and the presence of both a chlorinated phenyl ring and a dimethylsulfamoyl group. Similar compounds include:
2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide: Shares the chlorinated phenyl ring and dimethylsulfamoyl group but lacks the tricyclic core.
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide: Contains similar functional groups but differs in its overall structure.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-23(2)30(27,28)15-9-11(6-7-13(15)20)21-17(25)14-10-12-18(29-14)22-16-5-3-4-8-24(16)19(12)26/h3-10H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQIYELRFHMKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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